1H-Pyrrol-2(3H)-one

Medicinal Chemistry ADME Lead Optimization

1H-Pyrrol-2(3H)-one (CAS 27406-82-2), also known as 3-pyrrolin-2-one or 1,3-dihydro-2H-pyrrol-2-one, is an α,β-unsaturated γ-lactam heterocycle. This compound serves as a core scaffold in medicinal chemistry and as a reactive building block in organic synthesis.

Molecular Formula C4H5NO
Molecular Weight 83.09 g/mol
CAS No. 27406-82-2
Cat. No. B3256631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrol-2(3H)-one
CAS27406-82-2
Molecular FormulaC4H5NO
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1C=CNC1=O
InChIInChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1,3H,2H2,(H,5,6)
InChIKeyVIESAWGOYVNHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrol-2(3H)-one (CAS 27406-82-2): A Versatile α,β-Unsaturated γ-Lactam Scaffold for Chemical Synthesis and Biological Research


1H-Pyrrol-2(3H)-one (CAS 27406-82-2), also known as 3-pyrrolin-2-one or 1,3-dihydro-2H-pyrrol-2-one, is an α,β-unsaturated γ-lactam heterocycle. This compound serves as a core scaffold in medicinal chemistry and as a reactive building block in organic synthesis . The compound exhibits antimicrobial activity through copper complexation and ROS generation , and its derivatives have been investigated as carbonic anhydrase inhibitors with nanomolar potency [1].

Why 1H-Pyrrol-2(3H)-one (CAS 27406-82-2) Cannot Be Replaced by Saturated or Oxidized Lactam Analogs


The presence of a conjugated α,β-unsaturated double bond in 1H-Pyrrol-2(3H)-one fundamentally distinguishes it from its saturated analog (2-pyrrolidinone) and its oxidized counterpart (succinimide). This unsaturation confers unique reactivity profiles that are essential for specific synthetic transformations and biological target engagement. As demonstrated in the evidence below, substituting 1H-Pyrrol-2(3H)-one with structurally similar lactams leads to significant differences in physicochemical properties, chemical reactivity, and biological activity [1].

Quantitative Differentiation of 1H-Pyrrol-2(3H)-one (CAS 27406-82-2) vs. Analogous Lactams


Lipophilicity Profile: 1H-Pyrrol-2(3H)-one Exhibits Higher Calculated LogP Than Saturated 2-Pyrrolidinone

The calculated octanol-water partition coefficient (LogP) for 1H-Pyrrol-2(3H)-one is 0.29590 , whereas its saturated analog, 2-pyrrolidinone (CAS 616-45-5), has a reported LogP of -0.53 . This difference of ~0.8 LogP units indicates that 1H-Pyrrol-2(3H)-one is significantly more lipophilic, which can impact membrane permeability and bioavailability of derivatives.

Medicinal Chemistry ADME Lead Optimization

Thermal Stability: 1H-Pyrrol-2(3H)-one Has a Significantly Higher Boiling Point Than Pyrrolidine, a Common Alternative Scaffold

The predicted boiling point of 1H-Pyrrol-2(3H)-one is 292.2±23.0 °C at 760 mmHg . In contrast, pyrrolidine (CAS 123-75-1), a fully saturated analog and common alternative nitrogen heterocycle, has a boiling point of 87-88 °C [1]. This substantial difference of over 200 °C reflects the stronger intermolecular hydrogen bonding in the lactam, enabling its use in higher-temperature reactions and formulations.

Process Chemistry Thermal Analysis Material Science

Chemical Reactivity: Unique Electrophilic α,β-Unsaturated Lactam Enables Azo Coupling Chemistry Not Accessible with Saturated 2-Pyrrolidinone

The α,β-unsaturated lactam moiety in 1-phenyl-1H-pyrrol-2(3H)-one undergoes azo coupling with diazonium salts at the methylene group to yield hydrazono derivatives [1]. This reaction is a direct consequence of the enamine-like reactivity of the α,β-unsaturated system and is not possible with the saturated analog, 2-pyrrolidinone, which lacks the requisite conjugated double bond [2].

Synthetic Methodology Medicinal Chemistry Dyestuff Chemistry

Biological Activity: 1H-Pyrrol-2(3H)-one Derivatives Exhibit Nanomolar hCA IX Inhibition, a Potency Level Not Reported for Succinimide Analogs

Derivatives of 1H-Pyrrol-2(3H)-one have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. For instance, compound 5j in a series of (E)-1-(4-sulphamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones exhibited a Ki of 8.9 nM against the cancer-associated isoform hCA IX [1]. In contrast, succinimide (the oxidized analog of 1H-Pyrrol-2(3H)-one) and its derivatives are primarily known as anticonvulsants acting on T-type calcium channels, with no reported nanomolar activity against carbonic anhydrases [2].

Cancer Therapeutics Carbonic Anhydrase Structure-Activity Relationship

Copper Complexation and Antimicrobial Mechanism: 1H-Pyrrol-2(3H)-one Exhibits a Metal-Dependent ROS Generation Mechanism Absent in Saturated 2-Pyrrolidinone

1H-Pyrrol-2(3H)-one has been reported to bind copper ions, forming a copper complex that leads to the generation of reactive oxygen species (ROS), causing DNA and RNA damage and subsequent cell death . This metal-dependent mechanism is a direct consequence of the compound's ability to chelate transition metals, a property not shared by its saturated analog, 2-pyrrolidinone, which lacks the conjugated system necessary for such coordination chemistry [1].

Antimicrobial Agents Bioinorganic Chemistry Mechanism of Action

Physical State and Handling: 1H-Pyrrol-2(3H)-one is a Solid at Room Temperature, Unlike the Liquid Saturated Analog 2-Pyrrolidinone

1H-Pyrrol-2(3H)-one is described as a solid at room temperature, whereas its saturated analog, 2-pyrrolidinone, is a liquid with a melting point of 25.5 °C . This difference in physical state can significantly impact handling, storage, and formulation processes.

Chemical Handling Formulation Stability

High-Value Application Scenarios for 1H-Pyrrol-2(3H)-one (CAS 27406-82-2) Based on Quantitative Differentiation


Lead Optimization for Membrane-Permeable Drug Candidates

The higher calculated LogP of 1H-Pyrrol-2(3H)-one compared to 2-pyrrolidinone (0.29590 vs. -0.53) makes it a preferred scaffold for medicinal chemistry programs targeting intracellular targets or requiring passive membrane permeability . This lipophilicity advantage can be leveraged to improve the drug-likeness of lead series, potentially reducing the need for lipophilic substituents that could introduce toxicity or metabolic liabilities.

Synthesis of Hydrazono-Pyrrolones via Azo Coupling for Dyes and Bioactive Molecules

The unique reactivity of the α,β-unsaturated lactam in 1H-Pyrrol-2(3H)-one towards diazonium salts enables the synthesis of hydrazono-pyrrolones, a class of compounds with applications in dyestuff chemistry and as potential pharmacophores . This synthetic route is not accessible with saturated 2-pyrrolidinone, making 1H-Pyrrol-2(3H)-one the essential starting material for this chemistry.

Development of Metal-Dependent Antimicrobial Agents

The ability of 1H-Pyrrol-2(3H)-one to chelate copper ions and generate ROS provides a distinct antimicrobial mechanism that can be exploited to develop new agents, particularly against pathogens resistant to conventional antibiotics . This mechanism is not observed with the saturated analog 2-pyrrolidinone, highlighting the unique value proposition of the α,β-unsaturated scaffold.

High-Temperature Chemical Processes and Formulations

With a predicted boiling point of 292.2±23.0 °C, 1H-Pyrrol-2(3H)-one is well-suited for high-temperature synthetic transformations, polymer processing, and formulations requiring thermal stability . In contrast, pyrrolidine (bp 87-88 °C) would volatilize under such conditions, making the unsaturated lactam a more robust alternative for demanding industrial applications.

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